3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde
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Overview
Description
“3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde” is a chemical compound with the molecular formula C5H4BrNO2 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as “3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde”, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves a one-pot synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids .Molecular Structure Analysis
The InChI code for “3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde” is 1S/C5H4BrNO2/c1-3-4(2-8)5(6)7-9-3/h2H,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde” include a molecular weight of 190 . The compound is a powder in physical form . The storage temperature is -10°C .Scientific Research Applications
Synthesis of Tetrazines
The compound “3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde” can be utilized as an intermediate in the synthesis of tetrazines. Tetrazines are a class of compounds with applications in material science and pharmaceuticals due to their unique chemical reactivity. The alkynyl derivatives of oxazoles, such as the one mentioned, can undergo a sequence of hydrogenation and re-oxidation to yield tetrazines with high efficiency .
Protein Labeling
Another application is in bioconjugation techniques, specifically for protein labeling. The bromo group in “3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde” allows for nucleophilic aromatic substitutions under mild conditions. This reactivity can be harnessed for chemoselective protein labeling, which is a crucial step in biological imaging and tracking of biomolecules .
Medicinal Chemistry
Oxazoles, the core structure in “3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde”, are prevalent in medicinal chemistry. They are often used as building blocks for drug discovery due to their versatility in chemical reactions. The specific compound could potentially be used to synthesize oxazole-containing molecules with pharmacological properties .
Organic Synthesis
The compound may also find use in organic synthesis methodologies. Oxazoles are known for their synthetic utility, serving as precursors or intermediates in the construction of complex molecules. The presence of functional groups like bromo and aldehyde could offer diverse reactivity profiles for various synthetic routes .
Safety and Hazards
The safety information for “3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylic halides, typically interact with various biological targets via sn1 or sn2 pathways .
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been shown to participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been shown to participate in various reactions, leading to changes at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
properties
IUPAC Name |
3-bromo-5-methyl-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c1-3-4(2-8)5(6)7-9-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVAGRJEOXTGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1544924-82-4 |
Source
|
Record name | 3-bromo-5-methyl-1,2-oxazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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